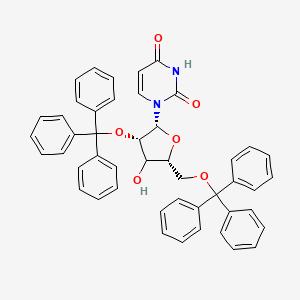

2',5'-Bis-O-(triphenylmethyl)uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H40N2O6 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42?,43+,44-/m1/s1 |

InChI Key |

DHKUAWARIDEGPI-CLSZMSPASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Bis-O-(triphenylmethyl)uridine: Synthesis, Properties, and Antiviral Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3',5'-Bis-O-(triphenylmethyl)uridine, a significant derivative of uridine (B1682114). While the initially specified 2',5'-Bis-O-(triphenylmethyl)uridine is not commonly cited in scientific literature, the 3',5'-protected isomer is a well-documented compound with notable applications in medicinal chemistry, particularly in the development of antiviral therapeutics. This document will focus on the synthesis, characterization, and biological activity of 3',5'-Bis-O-(triphenylmethyl)uridine, providing detailed protocols and data for researchers in the field.

The trityl (triphenylmethyl) group is a bulky protecting group for hydroxyl functions, particularly primary alcohols. Its application in nucleoside chemistry allows for selective modification of the ribose sugar moiety, a crucial strategy in the synthesis of nucleoside analogs as potential drug candidates. 3',5'-Bis-O-(triphenylmethyl)uridine has emerged as a promising inhibitor of flaviviruses, such as Dengue virus and Yellow Fever virus, by targeting the viral RNA-dependent RNA polymerase (RdRp).

Chemical and Physical Data

The key quantitative data for 3',5'-Bis-O-(triphenylmethyl)uridine are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| Chemical Name | 3',5'-Bis-O-(triphenylmethyl)uridine | N/A |

| CAS Number | 4710-75-2 | N/A |

| Molecular Formula | C47H38N2O6 | N/A |

| Molecular Weight | 726.81 g/mol | N/A |

| Property | Value | Source |

| Melting Point | 130 - 137 °C | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in pyridine (B92270), chloroform (B151607), and other organic solvents | N/A |

Experimental Protocols

Synthesis of 3',5'-Bis-O-(triphenylmethyl)uridine

This protocol details the synthesis of 3',5'-Bis-O-(triphenylmethyl)uridine from uridine and trityl chloride in the presence of a base.

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform and methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve uridine in a minimal amount of anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride in a molar excess (typically 2.2 to 2.5 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol to react with any excess trityl chloride.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like chloroform and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography. A gradient of methanol in chloroform is typically used for elution.

-

Isolation: Collect the fractions containing the desired product and evaporate the solvent to obtain 3',5'-Bis-O-(triphenylmethyl)uridine as a solid.

Diagram of Synthesis Workflow:

An In-depth Technical Guide to 2',5'-Bis-O-(triphenylmethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Bis-O-(triphenylmethyl)uridine is a protected nucleoside derivative that serves as a crucial intermediate in the synthesis of modified oligonucleotides and various antiviral and anticancer agents. The strategic placement of the bulky triphenylmethyl (trityl) protecting groups on the 2' and 5' hydroxyl moieties of the uridine (B1682114) scaffold allows for selective chemical transformations at other positions of the ribose ring and the nucleobase. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to aid researchers in their scientific endeavors.

Introduction

Uridine, a fundamental component of ribonucleic acid (RNA), and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Modifications of the uridine structure have led to the development of potent antiviral, anticancer, and anti-inflammatory drugs. The synthesis of these modified nucleosides often requires a strategic approach involving the use of protecting groups to shield reactive functional groups from unwanted side reactions.

The triphenylmethyl (trityl) group is a widely employed protecting group for primary and, to a lesser extent, secondary hydroxyl groups in carbohydrate and nucleoside chemistry. Its bulkiness provides steric hindrance, and its introduction and removal can be achieved under relatively mild conditions. This compound is a key synthetic intermediate where the 2' and 5' hydroxyl groups of the ribose sugar are protected, leaving the 3'-hydroxyl group and the N3 position of the uracil (B121893) base available for further chemical modification. This regioselective protection is instrumental in the synthesis of specifically modified oligonucleotides and nucleoside analogs with therapeutic potential.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of the closely related compound, 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine, provide valuable insights.

| Property | Value |

| Molecular Formula | C47H38N2O6 |

| Molecular Weight | 726.8 g/mol |

| Melting Point | 130 - 137 °C |

Synthesis of this compound

The synthesis of this compound involves the regioselective protection of the 2' and 5' hydroxyl groups of uridine. The primary 5'-hydroxyl group is significantly more reactive than the secondary 2' and 3'-hydroxyl groups and is therefore more readily tritylated. The selective protection of the 2'-hydroxyl over the 3'-hydroxyl is more challenging and often requires specific reaction conditions to achieve the desired product.

General Synthetic Strategy

A plausible synthetic route to this compound involves a two-step process:

-

Selective 5'-O-Tritylation: Uridine is first reacted with one equivalent of trityl chloride in the presence of a base, such as pyridine (B92270), to yield 5'-O-(triphenylmethyl)uridine. The higher reactivity of the primary 5'-hydroxyl group allows for this selective protection.

-

Selective 2'-O-Tritylation: The resulting 5'-O-protected uridine is then subjected to a second tritylation reaction under carefully controlled conditions to favor the protection of the 2'-hydroxyl group over the 3'-hydroxyl group. This can be influenced by factors such as the choice of solvent, temperature, and the specific tritylating agent used.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on general principles of nucleoside chemistry. This protocol should be optimized and validated in a laboratory setting.

Materials:

-

Uridine

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Step 1: Synthesis of 5'-O-(triphenylmethyl)uridine

-

Dissolve uridine (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(triphenylmethyl)uridine as a white solid.

Step 2: Synthesis of this compound

-

Dissolve 5'-O-(triphenylmethyl)uridine (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DMF.

-

Add trityl chloride (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.

-

Monitor the formation of the di-tritylated product by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.

Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the uracil base protons (H-5 and H-6), the anomeric proton (H-1'), and the other ribose protons. The presence of two bulky trityl groups would be confirmed by the complex multiplet signals in the aromatic region (approximately 7.2-7.5 ppm) integrating to 30 protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the uracil ring, the aromatic carbons of the trityl groups, and the carbons of the ribose moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various therapeutically relevant molecules.

Synthesis of Modified Oligonucleotides

The primary application of this compound is in the synthesis of modified RNA oligonucleotides. With the 2' and 5' positions blocked, the 3'-hydroxyl group is available for phosphoramidite (B1245037) coupling, allowing for the incorporation of the modified uridine unit into a growing oligonucleotide chain. The trityl groups can be removed under acidic conditions at the appropriate stage of the synthesis.

Precursor for Antiviral and Anticancer Agents

Uridine derivatives are known to exhibit a wide range of biological activities. By selectively modifying the 3'-position or the uracil base of this compound, novel nucleoside analogs can be synthesized and screened for their potential as antiviral or anticancer drugs. The protecting groups allow for precise chemical manipulations, leading to the generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable synthetic intermediate in the field of nucleoside and nucleotide chemistry. Its preparation, while requiring careful control of reaction conditions for regioselectivity, provides a key building block for the synthesis of modified oligonucleotides and novel therapeutic agents. The methodologies and data presented in this guide are intended to support researchers in the design and execution of experiments aimed at exploring the vast potential of modified nucleosides in drug discovery and development. Further research into the specific biological activities of derivatives synthesized from this intermediate is warranted to fully elucidate their therapeutic utility.

An In-depth Technical Guide to the Structure of 2',5'-Bis-O-(triphenylmethyl)uridine

Introduction

2',5'-Bis-O-(triphenylmethyl)uridine is a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA). In this molecule, the hydroxyl groups at the 2' and 5' positions of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is common in synthetic organic chemistry, particularly in the synthesis of oligonucleotides and other modified nucleosides, as it allows for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the predicted structure, properties, and synthesis of this compound.

Molecular Structure

The core structure of this compound consists of a uracil (B121893) base linked to a ribose sugar at the N1 position. The key feature is the presence of two trityl (triphenylmethyl) ether linkages at the 2' and 5' positions of the ribose moiety. The trityl groups are sterically demanding, which influences the conformation of the ribose ring and the overall shape of the molecule.

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C47H40N2O6 |

| Molecular Weight | 740.83 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available. Likely >150 °C |

| Solubility | Soluble in dichloromethane (B109758), chloroform, DMF; sparingly soluble in ethyl acetate; insoluble in water. |

| Chirality | Chiral molecule |

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of uridine and the influence of trityl protecting groups.

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | d | H6 (uracil) |

| ~7.5 - 7.2 | m | Aromatic protons (trityl groups) |

| ~6.0 | d | H1' (anomeric proton) |

| ~5.7 | d | H5 (uracil) |

| ~4.5 - 4.3 | m | H2', H3', H4' |

| ~3.5 - 3.3 | m | H5', H5'' |

| ~2.5 | s (broad) | 3'-OH |

Note: The attachment of the trityl group at the 2'-O position is expected to cause a downfield shift (deshielding) of the H2' proton signal compared to unprotected uridine.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C4 (uracil) |

| ~150 | C2 (uracil) |

| ~144 | C6 (uracil) |

| ~143 | Quaternary aromatic carbons (trityl) |

| ~129 - 127 | Aromatic CH carbons (trityl) |

| ~102 | C5 (uracil) |

| ~88 | C1' (anomeric carbon) |

| ~87 | Quaternary carbon (trityl) |

| ~85 - 70 | C2', C3', C4' |

| ~64 | C5' |

Experimental Protocols

The following is a proposed synthetic protocol for this compound based on general methods for the selective protection of nucleosides.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process: selective tritylation of the primary 5'-hydroxyl group, followed by the protection of the 2'-hydroxyl group.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5'-O-(triphenylmethyl)uridine

-

To a solution of uridine (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few milliliters of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-(triphenylmethyl)uridine.

Alternative for selective 5'-O-tritylation: A procedure using trityl chloride in the presence of silver nitrate (B79036) in a mixture of THF and DMF has been reported to be effective for the selective protection of primary hydroxyl groups in nucleosides.[1]

Step 2: Synthesis of this compound

-

Dissolve 5'-O-(triphenylmethyl)uridine (1.0 eq) in anhydrous pyridine.

-

Add an excess of trityl chloride (e.g., 1.5-2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Heat the reaction mixture to 50-60 °C and stir for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with methanol.

-

Remove the pyridine by co-evaporation with toluene.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Note: Achieving selectivity for the 2'-hydroxyl group over the 3'-hydroxyl can be challenging due to their similar reactivity. Reaction conditions may need to be optimized.

Signaling Pathways and Applications

As a protected nucleoside, this compound is not expected to be directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate. With the 2' and 5' hydroxyl groups blocked, the 3'-hydroxyl group is available for further chemical modifications, such as phosphitylation for oligonucleotide synthesis or the introduction of other functional groups. This strategic protection is crucial for the regioselective synthesis of complex uridine derivatives that may have applications in drug development as antiviral or anticancer agents.

Conclusion

While specific, verified data for this compound is scarce in publicly accessible literature, its structure and properties can be reliably predicted based on the well-established chemistry of uridine and its derivatives. The bulky trityl groups at the 2' and 5' positions render it a valuable intermediate for the synthesis of modified nucleosides, allowing for precise chemical manipulation at the 3' position. The provided synthetic protocol and predicted data serve as a foundational guide for researchers and scientists working in the field of nucleoside chemistry and drug development. Further experimental work is necessary to fully characterize this compound and validate these predictions.

References

In-Depth Technical Guide: 2',5'-Bis-O-(triphenylmethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in oligonucleotide synthesis and a subject of interest in medicinal chemistry.

Core Physicochemical Properties

This compound, also known as 2',5'-di-O-trityluridine, is a protected nucleoside derivative. The bulky triphenylmethyl (trityl) groups on the 2' and 5' hydroxyl positions of the ribose sugar serve as protecting groups, preventing unwanted reactions during chemical synthesis. This protection strategy is fundamental in the controlled, stepwise assembly of RNA oligonucleotides.

A summary of its key quantitative properties is presented below:

| Property | Value |

| Molecular Weight | 728.8 g/mol |

| Chemical Formula | C₄₇H₄₀N₂O₆ |

| Monoisotopic Mass | 728.28863700 Da |

| CAS Number | 6554-11-6 |

| XLogP3 | 7.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of the hydroxyl groups of uridine (B1682114). The primary 5'-hydroxyl group is the most reactive, followed by the secondary 2'- and 3'-hydroxyl groups. Achieving selective protection at the 2' and 5' positions requires specific reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the tritylation of nucleosides.

Materials:

-

Uridine

-

Triphenylmethyl chloride (Trityl chloride, TrCl)

-

Anhydrous Pyridine (B92270)

-

Dry Dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in a minimal amount of anhydrous pyridine.

-

Tritylation: To the stirred solution, add triphenylmethyl chloride in slight excess (e.g., 2.2 equivalents) portion-wise at room temperature. The trityl group will preferentially react with the primary 5'-hydroxyl group, followed by the 2'-hydroxyl group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

-

Work-up: Evaporate the pyridine under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Protected Uridine Synthesis

The synthesis of protected nucleosides like this compound is a critical step in the broader workflow of oligonucleotide synthesis. The following diagram illustrates the logical relationship between the starting materials, the protection step, and the subsequent use of the protected monomer.

Biological Significance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of exogenously supplied this compound in cellular signaling pathways. Its primary role is as a synthetic intermediate. However, the parent molecule, uridine, is a fundamental component of RNA and is involved in numerous cellular processes. Uridine and its derivatives can be utilized in pathways such as the pyrimidine (B1678525) salvage pathway for the synthesis of nucleotides, which are essential for DNA and RNA synthesis, energy metabolism, and cellular signaling.

The introduction of trityl groups significantly alters the molecule's properties, making it highly lipophilic and sterically hindered. These characteristics would likely prevent its direct participation in enzymatic reactions or recognition by cellular transporters in the same manner as unprotected uridine. Therefore, its biological effects, if any, would likely be indirect or off-target, and are not well-characterized. Further research is required to elucidate any potential pharmacological or biological activities of this specific protected nucleoside.

Navigating the Solubility of 2',5'-Bis-O-(triphenylmethyl)uridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2',5'-Bis-O-(triphenylmethyl)uridine, a critical protected nucleoside intermediate in the chemical synthesis of oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering insights into its behavior in various organic solvents and providing standardized protocols for solubility determination and its application in synthetic workflows.

Introduction

This compound is a derivative of uridine (B1682114) where the 2' and 5' hydroxyl groups of the ribose sugar are protected by bulky triphenylmethyl (trityl) groups. This protection strategy is fundamental in oligonucleotide synthesis, preventing unwanted side reactions and ensuring the regioselective formation of phosphodiester bonds. The solubility of this protected nucleoside is a crucial parameter, directly impacting reaction efficiency, purification, and overall yield in the synthesis of RNA molecules. Due to the large, nonpolar nature of the two trityl groups, the solubility profile of this compound differs significantly from its parent nucleoside, uridine.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and the general principles of "like dissolves like." The presence of the two large, hydrophobic trityl groups dominates the molecule's overall polarity, rendering it significantly more soluble in nonpolar and moderately polar aprotic organic solvents compared to its highly polar parent nucleoside, uridine.

Based on the common solvents employed in oligonucleotide synthesis and the chemical nature of tritylated compounds, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane (B109758) (DCM), Chloroform | High | The nonpolar nature of these solvents effectively solvates the large hydrophobic trityl groups. DCM is a common solvent for detritylation steps in oligonucleotide synthesis. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent capable of solvating the polar uridine core while also interacting with the trityl groups. Diethyl ether is less polar and may be a slightly poorer solvent. |

| Aprotic Polar Solvents | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate | Acetonitrile is a key solvent in phosphoramidite (B1245037) chemistry for oligonucleotide synthesis and is expected to be a good solvent for this compound[1][2]. DMF is a strong polar aprotic solvent that can also be effective. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | These nonpolar solvents will interact favorably with the phenyl rings of the trityl groups, but may be less effective at solvating the more polar uridine portion of the molecule. Toluene is sometimes used as a less hazardous alternative to dichloromethane in the deblocking step of oligonucleotide synthesis[3]. |

| Alcohols | Methanol, Ethanol | Low | The polarity and hydrogen-bonding nature of alcohols make them poor solvents for the highly nonpolar trityl groups, leading to low solubility. |

| Water and other Protic Solvents | Water, Acetic Acid | Insoluble | The extreme polarity and hydrogen-bonding network of water make it incapable of solvating the large, hydrophobic trityl groups. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly and vortex for 1 minute to ensure initial mixing.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours), with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to sit undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, being cautious not to disturb the solid at the bottom.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed collection vial. This step removes any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial in a vacuum oven or a desiccator under reduced pressure to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is fully evaporated, weigh the collection vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Synthetic Workflow

This compound is a key intermediate in the chemical synthesis of RNA. The following diagram illustrates the logical workflow of its synthesis and subsequent use in the phosphoramidite method of oligonucleotide synthesis.

Caption: Workflow for the synthesis and utilization of this compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in the synthesis of RNA oligonucleotides. While quantitative data remains sparse, a strong qualitative understanding based on its chemical structure provides a solid foundation for solvent selection. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values in their specific solvent systems. The visualized workflow highlights the central role of this protected nucleoside in the broader context of automated solid-phase oligonucleotide synthesis. This guide serves as a valuable resource for scientists and professionals engaged in the development and manufacturing of nucleic acid-based therapeutics and research tools.

References

The Trityl Trinity: A Technical Guide to Protecting Groups in Nucleoside Chemistry

For Immediate Release

In the intricate landscape of nucleoside chemistry, where precision is paramount for the synthesis of oligonucleotides and antiviral therapeutics, the strategic use of protecting groups is a cornerstone of success. Among the chemist's molecular toolkit, the trityl group and its derivatives stand out as indispensable guardians of the primary 5'-hydroxyl function of nucleosides. This technical guide provides an in-depth exploration of the applications of trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource on their properties, experimental protocols, and strategic deployment.

Core Principles: The Trityl Family and Orthogonal Protection

The trityl group, a bulky triphenylmethyl moiety, is prized for its ability to selectively protect the sterically accessible 5'-hydroxyl group of a nucleoside. Its true power, however, lies in its acid lability, allowing for its removal under mild acidic conditions that leave other protecting groups intact. This principle of "orthogonal protection" is fundamental to complex nucleoside synthesis, enabling the sequential modification of different functional groups within the same molecule.[1][2]

The stability of the trityl cation formed during cleavage is a key determinant of its lability. The introduction of electron-donating methoxy (B1213986) groups on the phenyl rings enhances the stability of this cation, making the protecting group easier to remove. This has given rise to a family of trityl groups with a tunable range of acid lability.[3]

The order of acid lability is as follows: DMT > MMT > Trityl .[3]

-

Trityl (Tr): The parent trityl group is the most stable and requires the harshest acidic conditions for removal.[3]

-

Monomethoxytrityl (MMT): With one methoxy group, MMT is more acid-labile than Trityl and is often used when milder deprotection is required.[3]

-

Dimethoxytrityl (DMT): The most acid-labile of the three, the DMT group is the protecting group of choice for the 5'-hydroxyl in the automated solid-phase synthesis of oligonucleotides, where rapid and efficient deprotection is crucial for high yields.[4][5]

The strategic interplay of these protecting groups with other orthogonal groups, such as silyl (B83357) ethers for the 2'-hydroxyl protection in ribonucleosides, allows for intricate synthetic pathways.[2][6]

Data Presentation: A Quantitative Comparison

The selection of the appropriate trityl protecting group is dictated by the specific requirements of the synthetic route. The following tables provide a summary of quantitative data related to their application.

Table 1: Relative Acid Lability of Trityl Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Relative Rate of Deprotection |

| Trityl (Tr) | C(C₆H₅)₃ | Harsh acid (e.g., 80% acetic acid, HBr/AcOH) | 1 |

| Monomethoxytrityl (MMT) | (p-CH₃OC₆H₄)(C₆H₅)₂C | Mild acid (e.g., 1-3% DCA or TCA in CH₂Cl₂) | ~10-30 |

| Dimethoxytrityl (DMT) | (p-CH₃OC₆H₄)₂ (C₆H₅)C | Very mild acid (e.g., 3% DCA or TCA in CH₂Cl₂) | ~100-300 |

Data compiled from multiple sources providing qualitative and semi-quantitative comparisons.[3][7]

Table 2: Detritylation and Depurination Kinetics in Oligonucleotide Synthesis

| Acid Condition | Depurination Half-Time (dG) | Detritylation Time (99% completion) |

| 3% DCA in CH₂Cl₂ | > 120 min | ~ 2 min |

| 15% DCA in CH₂Cl₂ | ~ 40 min | < 1 min |

| 3% TCA in CH₂Cl₂ | ~ 30 min | < 1 min |

These data highlight the critical balance between efficient detritylation and the undesirable side reaction of depurination, especially with purine-rich sequences.[7][8][9]

Applications in Antiviral Drug Development

The synthesis of many antiviral nucleoside analogs relies on the selective protection of the 5'-hydroxyl group. Zidovudine (AZT), the first approved drug for the treatment of HIV, is a prime example. In its synthesis, the 5'-hydroxyl group of thymidine (B127349) is often protected with a trityl group to allow for the introduction of the azido (B1232118) group at the 3'-position.

For instance, in the synthesis of ganciclovir (B1264) analogs, the trityl group demonstrates high selectivity for the primary hydroxyls.[10] The choice between Tr, MMT, or DMT depends on the subsequent reaction conditions and the desired deprotection strategy.[10]

Experimental Protocols

Regioselective 5'-O-Tritylation of Thymidine

This protocol details the protection of the 5'-hydroxyl group of thymidine with dimethoxytrityl chloride.

Materials:

-

Thymidine

-

Anhydrous pyridine (B92270)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Thymidine is dried by co-evaporation with anhydrous pyridine.

-

The dried thymidine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

DMT-Cl (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.[11]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a small amount of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 5'-O-(4,4'-dimethoxytrityl)thymidine.[11]

Deprotection of 5'-O-DMT-Thymidine

This protocol describes the removal of the DMT group to liberate the 5'-hydroxyl group.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)thymidine

-

3% Dichloroacetic acid (DCA) in dichloromethane or 80% aqueous acetic acid

-

Triethylamine (for quenching)

-

Solvents for extraction and purification

Procedure using Dichloroacetic Acid:

-

The 5'-O-DMT-thymidine is dissolved in dichloromethane.

-

A solution of 3% DCA in dichloromethane is added, and the mixture is stirred at room temperature. The appearance of a bright orange color indicates the formation of the DMT cation.[5]

-

The reaction is monitored by TLC. Upon completion (typically within minutes), the reaction is quenched with a few drops of triethylamine.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography.

Procedure using Acetic Acid:

-

The dried trityl-on oligonucleotide or nucleoside is dissolved in 80% aqueous acetic acid.[12]

-

The solution is allowed to stand at room temperature for 20 minutes. The orange color of the trityl cation will not be as prominent due to its reaction with water to form tritanol.[12]

-

An equal volume of 95% ethanol (B145695) is added to the solution.[12]

-

The product is typically purified by precipitation or chromatography.

Solid-Phase Oligonucleotide Synthesis: The Central Role of DMT

The phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis is the gold standard for producing custom DNA and RNA sequences.[1][4][9] The DMT group is the linchpin of this cyclical process, ensuring the stepwise addition of nucleotides in the 3' to 5' direction.[1][5]

Table 3: The Four-Step Cycle of Solid-Phase Oligonucleotide Synthesis

| Step | Purpose | Reagents | Role of DMT Group |

| 1. Detritylation (Deblocking) | To remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction.[1][5] | 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).[1][5] | The DMT group is removed as a stable orange-colored cation, which can be quantified to monitor coupling efficiency.[12] |

| 2. Coupling | To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl of the growing chain and the incoming phosphoramidite monomer.[4][5] | A nucleoside phosphoramidite and an activator (e.g., tetrazole or a derivative).[4][9] | The DMT group on the incoming phosphoramidite protects its 5'-hydroxyl, preventing self-polymerization.[1] |

| 3. Capping | To block any unreacted 5'-hydroxyl groups on the growing chain from participating in subsequent coupling steps, thus preventing the formation of deletion mutants.[4][5] | Acetic anhydride (B1165640) and N-methylimidazole.[5] | Not directly involved in this step. |

| 4. Oxidation | To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.[4][9] | An oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[4] | Not directly involved in this step. |

Protocol for One Cycle of Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for adding a single nucleotide to a growing chain on a solid support.

Materials and Setup:

-

An automated DNA/RNA synthesizer.

-

Controlled pore glass (CPG) solid support with the first nucleoside attached.

-

Anhydrous acetonitrile.

-

Deblocking solution: 3% DCA or TCA in dichloromethane.

-

Phosphoramidite solutions of the desired nucleosides in acetonitrile.

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

-

Capping solutions: Cap A (acetic anhydride/tetrahydrofuran/lutidine) and Cap B (N-methylimidazole/tetrahydrofuran).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).

Procedure:

-

Detritylation: The deblocking solution is passed through the synthesis column containing the CPG support to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. The orange-colored effluent containing the DMT cation can be collected for yield monitoring.[1][5]

-

Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for a specified time (typically 30-180 seconds). The column is then washed with anhydrous acetonitrile.[4][13]

-

Capping: The capping solutions (Cap A and Cap B) are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.[5]

-

Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester to a phosphate triester. The column is then washed with anhydrous acetonitrile.[4]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Mandatory Visualizations

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Caption: Orthogonal deprotection of DMT and TBDMS protecting groups.

References

- 1. alfachemic.com [alfachemic.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to 2',5'-Bis-O-(triphenylmethyl)uridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in the chemical synthesis of ribonucleic acid (RNA). This document details its chemical properties, provides a vetted experimental protocol for its synthesis and purification, and discusses its application in the broader context of oligonucleotide synthesis.

Core Concepts

This compound, also known as 2',5'-di-O-trityluridine, is a protected nucleoside derivative. The bulky triphenylmethyl (trityl) groups are selectively attached to the 2' and 5' hydroxyl functions of the uridine (B1682114) ribose sugar. This protection strategy is crucial in oligonucleotide synthesis as it prevents these hydroxyl groups from participating in unintended side reactions during the formation of the phosphodiester backbone, which exclusively involves the 3'-hydroxyl group of the growing oligonucleotide chain. The selective protection of the 2' and 5' positions allows for the specific formation of the desired 3'-5' phosphodiester linkages that constitute the backbone of RNA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 6554-11-6 |

| Molecular Formula | C47H40N2O6 |

| Molecular Weight | 728.83 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in pyridine (B92270), chloroform (B151607), and other common organic solvents. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound is a foundational procedure in nucleoside chemistry. The following protocol is based on established methodologies and provides a reliable route to this important compound.

Experimental Protocol

Materials:

-

Uridine

-

Anhydrous Pyridine

-

Triphenylmethyl chloride (Trityl chloride)

-

Chloroform

-

Petroleum ether (b.p. 60-80 °C)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of uridine (1 equivalent) in anhydrous pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Tritylation: Triphenylmethyl chloride (2.2 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature for an extended period (typically overnight) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath, and a small amount of methanol is added to quench any unreacted trityl chloride. The mixture is then concentrated under reduced pressure to remove the pyridine.

-

Extraction: The resulting residue is dissolved in chloroform and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in chloroform. Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure. The purified product is often obtained as a white, amorphous solid after precipitation from a solvent system like chloroform-petroleum ether.

Quantitative Data:

| Parameter | Typical Value |

| Yield | 70-80% |

| Purity (by TLC) | >95% |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Description |

| 1H NMR | The proton NMR spectrum will show characteristic signals for the uridine base protons, the ribose protons, and a large multiplet in the aromatic region corresponding to the numerous protons of the two trityl groups. The presence of the trityl groups will cause significant upfield shifts of the ribose proton signals. |

| 13C NMR | The carbon NMR spectrum will display signals for the uridine base carbons, the ribose carbons, and the carbons of the trityl groups, including the characteristic quaternary carbon of the trityl group. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2',5'-Bis-O-(triphenylmethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of 2',5'-Bis-O-(triphenylmethyl)uridine, a key intermediate in oligonucleotide synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety and handling protocols from related chemical families, namely protected nucleosides and phosphoramidite (B1245037) reagents. It is imperative that users supplement this guide with their own risk assessments and adhere to all institutional and regulatory safety standards.

Section 1: Safety and Handling

While a dedicated Safety Data Sheet for this compound is not publicly available, the safety profile can be inferred from its constituent parts: a uridine (B1682114) core and two triphenylmethyl (trityl) protecting groups. The primary application of this compound is as a precursor to a phosphoramidite reagent for solid-phase oligonucleotide synthesis. Therefore, precautions should align with those for handling other protected nucleosides and phosphoramidites, which are known to be moisture-sensitive and can be irritating.

1.1 Hazard Identification and Precautionary Measures

Based on the safety data for analogous compounds like DMT-dT phosphoramidite, the following hazards and precautions should be considered:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| H315: Causes skin irritation. | P280: Wear protective gloves, protective clothing, eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

1.2 First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

1.3 Handling and Storage

Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep the container tightly sealed and store in a dry, well-ventilated area, protected from heat and oxidizing agents. For phosphoramidite derivatives, storage at -20°C is recommended.

Section 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C47H38N2O6 |

| Molecular Weight | 726.8 g/mol |

| Melting Point | 130 - 137 °C |

Section 3: Experimental Protocols

This compound is a protected nucleoside primarily used as a building block in the chemical synthesis of RNA. After conversion to its 3'-O-phosphoramidite derivative, it can be incorporated into a growing oligonucleotide chain using an automated solid-phase synthesizer.

3.1 Generalized Protocol for Solid-Phase RNA Synthesis using the Phosphoramidite Method

This protocol outlines the general steps for incorporating a uridine analog, such as the phosphoramidite derivative of this compound, into an RNA sequence.

Materials and Reagents:

-

This compound-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

-

Solid support with the initial nucleoside attached (e.g., controlled pore glass)

-

Anhydrous acetonitrile

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing agent (e.g., iodine solution in THF/pyridine/water)

-

Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine mixture)

Methodology:

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

-

Preparation: Ensure all reagents and solvents are anhydrous, as phosphoramidites are highly sensitive to moisture.

-

Detritylation (De-blocking): The 5'-O-DMT (dimethoxytrityl) group of the nucleoside attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the coupling reaction.

-

Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would lead to the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution.

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is assembled.

-

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the triphenylmethyl groups) are removed by treatment with a basic solution (e.g., ammonium hydroxide/methylamine). The trityl groups are acid-labile and can be removed with acids like acetic acid or trifluoroacetic acid.[1][2][3]

3.2 Purification

The crude oligonucleotide product is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, truncated sequences.[4]

Section 4: Visualized Workflows

4.1 Solid-Phase Oligonucleotide Synthesis Cycle

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine, a protected nucleoside derivative crucial for the synthesis of modified oligonucleotides and other therapeutic agents.

Introduction

The selective protection of hydroxyl groups in nucleosides is a fundamental strategy in medicinal chemistry and drug development, enabling precise modifications of the sugar moiety. The triphenylmethyl (trityl) group is a widely used bulky protecting group for primary hydroxyl functions. In the case of uridine (B1682114), the differential reactivity of the 2', 3', and 5' hydroxyl groups allows for controlled protection. This protocol details a method for the synthesis of this compound, a key intermediate where the 3'-hydroxyl group remains available for further chemical transformations.

Experimental Protocol

This protocol outlines the synthesis of this compound from uridine and triphenylmethyl chloride in pyridine (B92270).

Materials and Reagents:

-

Uridine

-

Triphenylmethyl chloride (Trityl chloride, TrCl)

-

Anhydrous pyridine

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve uridine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Trityl Chloride: To the stirred solution, add triphenylmethyl chloride (2.2 equivalents) portion-wise at room temperature. The reaction is typically stirred at room temperature but may be gently heated (e.g., to 40-50 °C) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 95:5 v/v) as the eluent. The disappearance of the starting material and the appearance of new, less polar spots corresponding to mono-, di-, and potentially tri-tritylated products should be observed.

-

Work-up: Once the reaction is deemed complete by TLC analysis (typically after 12-24 hours), the reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product, a mixture of tritylated uridine derivatives, is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then adding a small amount of methanol to the dichloromethane), is employed to separate the desired this compound from other isomers and byproducts. The fractions are monitored by TLC to identify and collect the pure product.

-

Characterization: The structure and purity of the isolated this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1 mmol Uridine) |

| Uridine | 244.20 | 1.0 | 244.2 mg |

| Triphenylmethyl chloride | 278.78 | 2.2 | 613.3 mg |

| Anhydrous Pyridine | 79.10 | Solvent | ~5-10 mL |

Expected Yield: The yield of the desired 2',5'-isomer can vary depending on the reaction conditions and the efficiency of the chromatographic separation. Yields in the range of 40-60% are commonly reported for di-substituted products after purification.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: The Role of DMAP in the Synthesis of 2',5'-Bis-O-(triphenylmethyl)uridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',5'-Bis-O-(triphenylmethyl)uridine is a key protected nucleoside intermediate used in the chemical synthesis of oligonucleotides. The triphenylmethyl (trityl) group serves as a bulky and acid-labile protecting group for the hydroxyl functions of the ribose sugar. Selective protection of the 2'- and 5'-hydroxyl groups is a critical step, leaving the 3'-hydroxyl group available for subsequent phosphoramidite (B1245037) chemistry and oligonucleotide chain elongation. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the rate of tritylation reactions. This document provides detailed application notes and protocols for the synthesis of this compound, highlighting the crucial role of DMAP as a catalyst.

The Catalytic Role of DMAP

4-Dimethylaminopyridine (DMAP) is a superior catalyst for acylation and tritylation reactions compared to pyridine (B92270) alone. Its enhanced catalytic activity is attributed to its greater nucleophilicity, which stems from the electron-donating effect of the dimethylamino group. In the tritylation of uridine (B1682114), DMAP functions as a nucleophilic catalyst by reacting with trityl chloride to form a highly reactive N-trityl-4-dimethylaminopyridinium salt intermediate. This intermediate is a significantly more potent tritylating agent than trityl chloride itself, readily transferring the trityl group to the hydroxyl groups of uridine. The presence of a stoichiometric base, such as pyridine or triethylamine, is often required to neutralize the hydrochloric acid generated during the reaction, thus regenerating the catalytic DMAP.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound using DMAP as a catalyst.

Materials:

-

Uridine

-

Trityl chloride (TrCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine (1.0 eq) in anhydrous pyridine.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq). Subsequently, add trityl chloride (2.2 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the mobile phase.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Uridine | 1.0 eq |

| Trityl Chloride | 2.2 eq |

| 4-Dimethylaminopyridine (DMAP) | 0.1 eq |

| Pyridine (Solvent/Base) | Sufficient to dissolve Uridine |

| Reaction Conditions | |

| Temperature | Room Temperature (approx. 25 °C) |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Work-up & Purification | |

| Quenching Agent | Methanol |

| Extraction Solvent | Dichloromethane |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 60-70% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Catalytic Cycle of DMAP in Tritylation

The diagram below illustrates the catalytic role of DMAP in the tritylation of a uridine hydroxyl group.

Caption: Catalytic cycle of DMAP in the tritylation of uridine.

Conclusion

The use of 4-Dimethylaminopyridine (DMAP) as a catalyst provides an efficient and effective method for the synthesis of this compound. The nucleophilic catalysis mechanism involving a highly reactive N-tritylpyridinium intermediate significantly accelerates the reaction rate, allowing for milder reaction conditions and good yields. This protocol offers a reliable procedure for researchers in the field of oligonucleotide synthesis and drug development.

Purification of 2',5'-Bis-O-(triphenylmethyl)uridine by Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 2',5'-Bis-O-(triphenylmethyl)uridine using silica (B1680970) gel column chromatography. The protocols outlined below are designed to offer a robust methodology for obtaining a high-purity product, a critical step in the synthesis of modified nucleosides for various research and drug development applications.

Introduction

This compound is a key protected nucleoside intermediate used in the synthesis of oligonucleotides and other modified nucleic acid derivatives. The triphenylmethyl (trityl) groups protect the 2' and 5' hydroxyl functions of the uridine (B1682114), allowing for selective modification at other positions. Effective purification of this compound is essential to remove unreacted starting materials, mono-tritylated byproducts, and other impurities that can interfere with subsequent synthetic steps. Silica gel column chromatography is a widely used and effective method for this purification on a laboratory scale.

The successful separation of the desired di-tritylated product from closely related impurities relies on the differential polarity of the compounds. The non-polar trityl groups significantly decrease the polarity of the uridine, making it less retained on the polar silica gel stationary phase compared to the more polar unreacted uridine and mono-tritylated species. By carefully selecting the mobile phase, a clean separation can be achieved.

Data Presentation

The efficiency of a chromatographic separation is highly dependent on the choice of the mobile phase. Below is a summary of typical solvent systems and corresponding retention factor (Rf) values for this compound and related compounds on silica gel TLC plates, which is essential for optimizing the column chromatography protocol.

| Compound | Mobile Phase (v/v) | Typical Rf Value | Notes |

| This compound | Hexane (B92381):Ethyl Acetate (B1210297) (3:1) | ~0.2 - 0.3 | The desired product. An Rf in this range is ideal for good separation on a column. |

| Mono-O-(triphenylmethyl)uridine | Hexane:Ethyl Acetate (3:1) | ~0.1 - 0.15 | A common byproduct. Its lower Rf value allows for separation from the desired product. |

| Uridine | Hexane:Ethyl Acetate (3:1) | ~0.0 | The unreacted starting material, which is highly polar and will remain at the baseline in this solvent system. It can be eluted with a more polar solvent if necessary. |

| Triphenylmethanol | Hexane:Ethyl Acetate (3:1) | ~0.4 - 0.5 | A byproduct from the tritylation reaction. It is less polar than the desired product and will elute first. |

| This compound | Dichloromethane (B109758):Methanol (98:2) | ~0.5 - 0.6 | An alternative solvent system. The higher Rf may require a less polar starting mobile phase for column chromatography to ensure good separation. |

| Mono-O-(triphenylmethyl)uridine | Dichloromethane:Methanol (98:2) | ~0.3 - 0.4 | Shows good separation from the di-tritylated product in this system as well. |

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature. It is crucial to perform a TLC analysis of the crude reaction mixture before proceeding with column chromatography.

Experimental Protocols

This section details the necessary steps for the successful purification of this compound by silica gel flash column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (for flash chromatography, e.g., 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Methanol (ACS grade or higher)

-

Glass chromatography column with a stopcock

-

Separatory funnel or solvent reservoir

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Compressed air or nitrogen source (for flash chromatography)

Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)

-

Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase (e.g., Hexane:Ethyl Acetate, 3:1 v/v) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow the chamber to saturate for at least 15 minutes.

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the TLC Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

-

Analyze the Results: Identify the spots corresponding to the product, starting material, and byproducts based on their Rf values (refer to the data table). The ideal mobile phase for column chromatography will give the desired product an Rf value of approximately 0.2-0.3.

Column Chromatography Protocol

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material for a good separation.

-

Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

-

Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

-

Drain the solvent until the level is just above the top layer of sand. Never let the silica gel run dry.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

-

Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin the elution with a non-polar solvent system in which the desired product has a very low Rf (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). This will elute highly non-polar impurities first.

-

Gradually increase the polarity of the mobile phase (gradient elution). This can be done by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 25-30%.

-

Maintain a constant flow rate. For flash chromatography, apply gentle pressure using compressed air or nitrogen.

-

Collect fractions of a consistent volume in test tubes or flasks.

-

-

Fraction Analysis:

-

Monitor the elution of compounds by spotting aliquots of the collected fractions onto TLC plates.

-

Develop and visualize the TLC plates as described previously.

-

Identify the fractions containing the pure desired product.

-

Combine the pure fractions.

-

-

Product Isolation:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the resulting solid or foam under high vacuum to remove any residual solvent.

-

Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

-

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Application Notes and Protocols: Deprotection of 2',5'-Bis-O-(triphenylmethyl)uridine to Uridine

Introduction

In nucleoside chemistry and the synthesis of oligonucleotides, protecting groups are essential for selectively masking reactive functional groups. The triphenylmethyl (trityl, Tr) group is a commonly used acid-labile protecting group for primary hydroxyl functions, such as the 5'-hydroxyl of nucleosides. Its bulky nature also provides steric hindrance. The deprotection of trityl groups is a critical step to yield the final desired nucleoside or to prepare the molecule for subsequent reactions. This document provides detailed protocols for the acid-catalyzed deprotection of 2',5'-Bis-O-(triphenylmethyl)uridine to yield uridine (B1682114).

Reaction Principle

The removal of the triphenylmethyl group is an acid-catalyzed process. The reaction proceeds via protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond. This results in the formation of the deprotected hydroxyl group and a stable triphenylmethyl carbocation (trityl cation).[1] The stability of this carbocation is what allows the reaction to proceed under mild acidic conditions. The trityl cation is often brightly colored, which can sometimes be used as a visual indicator of reaction progress, although this is more common with the dimethoxytrityl (DMT) cation in automated synthesis.[2]

A general mechanism for acid-catalyzed detritylation involves a concerted process rather than a stepwise one.[1] The choice of acid and solvent can influence the reaction rate and selectivity, minimizing side reactions such as depurination, which is a greater concern in the synthesis of long oligonucleotides.[3][4]

Chemical Reaction Diagram

Caption: Acid-catalyzed deprotection of this compound.